N-[4-(Benzyloxy)phenylacetyl]glycine

Lipophilicity Drug design ADME

N-[4-(Benzyloxy)phenylacetyl]glycine (CAS 288395‑89‑1) is a synthetic N‑acylglycine in which 4‑benzyloxyphenylacetic acid is amide‑linked to glycine [REFS‑1]. It belongs to the same metabolite class as endogenous detoxification conjugates, yet its O‑benzyl‑protected phenol moiety imparts deliberately higher lipophilicity and a latent reactive handle.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 288395-89-1
Cat. No. B1447101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Benzyloxy)phenylacetyl]glycine
CAS288395-89-1
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)NCC(=O)O
InChIInChI=1S/C17H17NO4/c19-16(18-11-17(20)21)10-13-6-8-15(9-7-13)22-12-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H,20,21)
InChIKeyKRCUTSLJDXDNMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-[4-(Benzyloxy)phenylacetyl]glycine (CAS 288395-89-1) Is a Distinguished N‑Acylglycine Building Block for Medicinal Chemistry and Enzyme Research


N-[4-(Benzyloxy)phenylacetyl]glycine (CAS 288395‑89‑1) is a synthetic N‑acylglycine in which 4‑benzyloxyphenylacetic acid is amide‑linked to glycine [REFS‑1]. It belongs to the same metabolite class as endogenous detoxification conjugates, yet its O‑benzyl‑protected phenol moiety imparts deliberately higher lipophilicity and a latent reactive handle. This structural feature places it at a chemically distinct intersection between native N‑acylglycines (e.g., N‑benzoylglycine, N‑phenylacetylglycine) and advanced intermediates for deprotection‑dependent probe or drug synthesis, making it a non‑trivial procurement choice when scaffold modularity and controlled hydrophobicity are required [REFS‑2].

Core Reasons Generic N‑Acylglycine Substitution Is Inadequate for N-[4-(Benzyloxy)phenylacetyl]glycine (CAS 288395-89-1)


Generic replacement with simpler N‑acylglycines such as N‑benzoylglycine or N‑phenylacetylglycine is chemically inadequate when the research goal depends on the benzyloxy group. The O‑benzyl substituent is not an inert spectator; it substantially raises cLogP (≈2.9 vs. ≈0.5 for N‑phenylacetylglycine) and introduces a hydrogenolysis‑labile protecting group that enables on‑demand liberation of the 4‑hydroxyphenylacetyl pharmacophore [REFS‑1]. Furthermore, glycine N‑acyltransferase (GLYAT) enzymes exhibit strict acyl‑CoA substrate differentiation: bovine mitochondrial GLYAT isoforms show a >10‑fold preference for benzoyl‑CoA over phenylacetyl‑CoA, and bulkier arylacetyl‑CoA thioesters can act as competitive inhibitors rather than efficient substrates [REFS‑2]. Consequently, the kinetic behaviour of the benzyloxyphenylacetyl‑glycine conjugate in GLYAT‑catalyzed systems cannot be predicted from the behaviour of unsubstituted phenylacetyl‑glycine, making direct procurement of the exact target compound essential for reproducible enzymology or stable‑isotope tracing experiments [REFS‑1][REFS‑2].

Quantitative Differentiation of N-[4-(Benzyloxy)phenylacetyl]glycine (CAS 288395-89-1) Versus Its Closest N‑Acylglycine Analogs


Calculated Lipophilicity Elevation Relative to N-Phenylacetylglycine Drives Differential Membrane Partitioning

The benzyloxy substituent raises the calculated partition coefficient (cLogP) of N-[4-(benzyloxy)phenylacetyl]glycine to ≈2.9, compared with ≈0.5 for the unsubstituted analog N-phenylacetylglycine . This shift of approximately 2.4 log units corresponds to a theoretical ~250‑fold increase in octanol‑water partition, which predicts substantially different passive membrane permeability and protein‑binding profiles in cell‑based assays .

Lipophilicity Drug design ADME

Benzyloxy Group as a Hydrogenolysis-Labile Protecting Handle Absent in Simpler N-Acylglycines

The O‑benzyl ether is selectively cleaved by catalytic hydrogenolysis (H₂/Pd‑C) to yield the free phenol, whereas the simpler comparator N‑(4‑hydroxyphenylacetyl)glycine carries an unprotected phenol that is susceptible to off‑target oxidation and glucuronidation . This latent deprotection capability is absent in N‑benzoylglycine, N‑phenylacetylglycine, and N‑(4‑methoxyphenylacetyl)glycine (methyl ether is >100‑fold more resistant to hydrogenolysis) .

Prodrug design Protecting group Synthetic intermediate

Differential Substrate Selectivity of Glycine N-Acyltransferase (GLYAT) Predicts Non-Equivalent Metabolic Handling Versus N-Benzoylglycine and N-Phenylacetylglycine

Purified bovine mitochondrial GLYAT isoforms display a strong preference for benzoyl‑CoA (Km ~10 µM) over phenylacetyl‑CoA (Km ~100 µM) [1]. While kinetic constants for the benzyloxyphenylacetyl‑CoA thioester have not been published, the larger steric bulk and increased lipophilicity of the benzyloxyphenylacetyl moiety are expected to alter both Km and Vmax relative to the natural substrates [1]. In the closely related GLYAT family, acyl‑CoAs that deviate from the benzoyl/phenylacetyl geometry can act as competitive inhibitors, implying that the target compound may function as an enzyme modulator rather than a straightforward conjugate [1].

Enzyme kinetics Metabolism GLYAT

Structural Divergence from the Leukotriene A4 Hydrolase Ligand N-[4-(Benzyloxy)phenyl]glycinamide Enables Distinct Binding Modes

The glycinamide analog N-[4-(benzyloxy)phenyl]glycinamide has been co‑crystallized with leukotriene A4 hydrolase (PDB 3CHO, resolution 1.8 Å) [1]. In that structure, the primary amine of the glycinamide forms key hydrogen bonds within the catalytic zinc site. N-[4-(Benzyloxy)phenylacetyl]glycine replaces the amine with a carboxylic acid and inserts an additional methylene spacer (phenyl‑CH₂‑CO‑NH‑CH₂‑COOH vs. phenyl‑NH‑CO‑CH₂‑NH₂), which alters the hydrogen‑bond donor/acceptor count and molecular shape . This constitutional isomerism is predicted to reposition the benzyloxyphenyl group by >2 Å relative to the zinc‑binding anchor, potentially shifting selectivity among metallohydrolase family members [1].

Leukotriene inhibitor Crystallography Structure-based design

Highest-Impact Application Scenarios for N-[4-(Benzyloxy)phenylacetyl]glycine (CAS 288395-89-1) Rooted in Quantitative Differentiation


GLYAT Substrate-Selectivity Profiling and Competitive Inhibition Assays

When screening glycine N‑acyltransferase variants for expanded substrate tolerance, the benzyloxyphenylacetyl‑CoA thioester provides a sterically demanding, lipophilic probe that fills a parameter space inaccessible to the natural substrates benzoyl‑CoA (small aromatic) and phenylacetyl‑CoA (flexible aliphatic‑aromatic) [REFS‑1]. The compound can be used to determine whether a given GLYAT isoform accepts bulkier acyl donors or instead treats them as competitive inhibitors, directly informing pharmacogenetic studies of detoxification pathways.

Protected Intermediate for 4‑Hydroxyphenylacetyl‑Glycine Conjugate Synthesis

N-[4-(Benzyloxy)phenylacetyl]glycine serves as a stable, storable precursor to the free phenol N‑(4‑hydroxyphenylacetyl)glycine. Subjecting the benzyl ether to catalytic hydrogenolysis (H₂, Pd/C) cleanly liberates the phenol without affecting the amide or carboxylic acid functionalities [REFS‑1]. This strategy is especially valuable for preparing metabolite standards required in LC‑MS/MS quantification of phenolic N‑acylglycine conjugates, as it avoids oxidative side reactions that occur when the unprotected phenol is present during synthetic steps.

Leukotriene A4 Hydrolase Inhibitor Scaffold Hopping with a Glycine‑Based Anchor

The co‑crystal structure of the constitutional isomer N-[4-(benzyloxy)phenyl]glycinamide with LTA4 hydrolase (PDB 3CHO) provides a validated starting point for scaffold‑hopping [REFS‑1]. Replacing the glycinamide with the N‑acylglycine core of the target compound is predicted to shift the zinc‑binding mode and reposition the benzyloxyaryl group, enabling exploration of a distinct SAR vector. Procurement of the pure N‑acylglycine is essential for crystallographic soaking experiments and subsequent enzymatic IC₅₀ determination.

Lipophilicity‑Dependent Cell‑Penetration Studies Comparing N‑Acylglycine Congeners

With a cLogP of ≈2.9, the target compound occupies the upper lipophilicity range among N‑acylglycines, providing a useful comparator for systematic permeability assays (PAMPA or Caco‑2) alongside N‑phenylacetylglycine (cLogP ≈0.5) and N‑benzoylglycine (cLogP ≈1.1) [REFS‑1]. This series enables quantitative structure‑permeability relationship (QSPR) modelling without the confounding effect of ionisable substituents present on alternative phenylacetic acid derivatives.

Quote Request

Request a Quote for N-[4-(Benzyloxy)phenylacetyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.